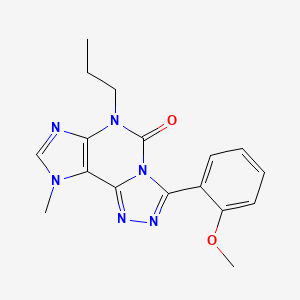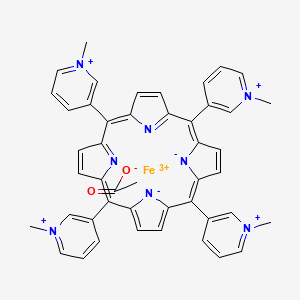
1H-Indazole-3-carboxamide, N-((1S)-1-(aminocarbonyl)-2,2-dimethylpropyl)-1-(5-fluoropentyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-adb-pinaca, (S)- involves the reaction of 5-fluoropentylindazole with methyl 3,3-dimethylbutanoate in the presence of a suitable base and solvent . The reaction typically proceeds under reflux conditions, and the product is purified using standard chromatographic techniques.
Industrial Production Methods
Industrial production of 5-Fluoro-adb-pinaca, (S)- follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield .
化学反応の分析
Types of Reactions
5-Fluoro-adb-pinaca, (S)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form ketones and carboxylic acids.
Reduction: Reduction reactions can convert ketones back to alcohols.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium cyanide.
Major Products Formed
Oxidation: Formation of ketones and carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted indazole derivatives.
科学的研究の応用
5-Fluoro-adb-pinaca, (S)- has several scientific research applications:
作用機序
5-Fluoro-adb-pinaca, (S)- exerts its effects by binding to the cannabinoid CB1 and CB2 receptors with high affinity . This binding activates the receptors, leading to the modulation of various intracellular signaling pathways, including the inhibition of adenylate cyclase and the activation of mitogen-activated protein kinases . These actions result in the psychoactive and physiological effects associated with synthetic cannabinoids .
類似化合物との比較
Similar Compounds
ADB-PINACA: A non-fluorinated analog with similar receptor affinity.
5F-ADB: Another fluorinated analog with a similar structure but different metabolic profile.
5F-AMB: A related compound with a different indazole core structure.
Uniqueness
5-Fluoro-adb-pinaca, (S)- is unique due to its specific fluorine substitution, which enhances its binding affinity and potency at cannabinoid receptors compared to non-fluorinated analogs . This fluorine substitution also affects its metabolic stability and pharmacokinetic properties .
特性
CAS番号 |
1801338-21-5 |
|---|---|
分子式 |
C19H27FN4O2 |
分子量 |
362.4 g/mol |
IUPAC名 |
N-[(2S)-1-amino-3,3-dimethyl-1-oxobutan-2-yl]-1-(5-fluoropentyl)indazole-3-carboxamide |
InChI |
InChI=1S/C19H27FN4O2/c1-19(2,3)16(17(21)25)22-18(26)15-13-9-5-6-10-14(13)24(23-15)12-8-4-7-11-20/h5-6,9-10,16H,4,7-8,11-12H2,1-3H3,(H2,21,25)(H,22,26)/t16-/m1/s1 |
InChIキー |
SOYDDJYBRCNNIT-MRXNPFEDSA-N |
異性体SMILES |
CC(C)(C)[C@@H](C(=O)N)NC(=O)C1=NN(C2=CC=CC=C21)CCCCCF |
正規SMILES |
CC(C)(C)C(C(=O)N)NC(=O)C1=NN(C2=CC=CC=C21)CCCCCF |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


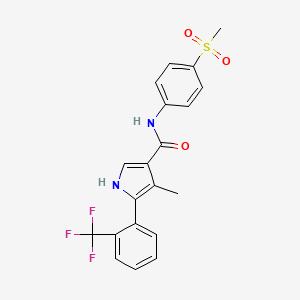
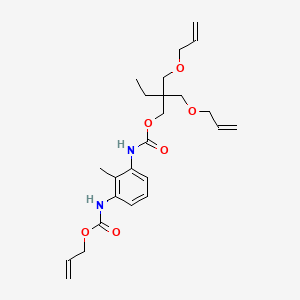
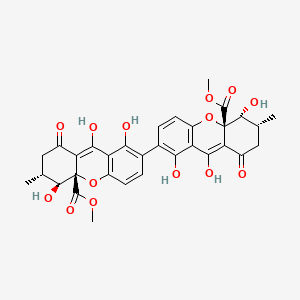
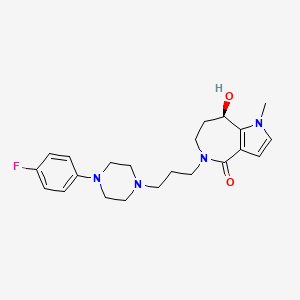



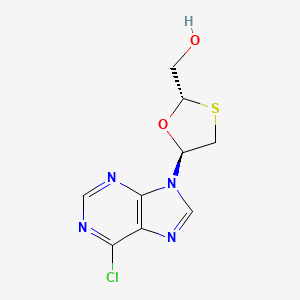
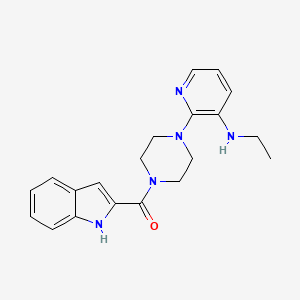

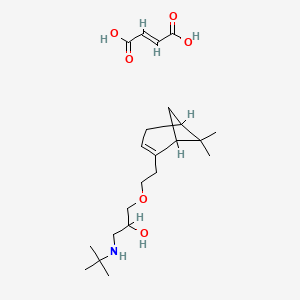
![(2R)-2-[(1S)-1-hydroxyethyl]-4-[(2S,3S)-3-methyloxiran-2-yl]-2H-furan-5-one](/img/structure/B12783075.png)
